molecular formula C26H25NO9S B097966 Semixylenol orange CAS No. 19329-67-0

Semixylenol orange

Cat. No. B097966
CAS RN: 19329-67-0
M. Wt: 527.5 g/mol
InChI Key: OGODTFKKGYRAQJ-UHFFFAOYSA-N
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Description

Semixylenol Orange, often abbreviated as SXO, is a metallochromic indicator of the sulfonphthalein nitrilodiacetate type. It is known for its ability to form complexes with various metal ions, including zirconium and zinc, which makes it a valuable reagent in analytical chemistry for the detection and quantification of these metals .

Synthesis Analysis

SXO is synthesized through a Mannich condensation reaction involving o-Cresol Red, iminodiacetic acid, and formaldehyde. This reaction yields SXO with an approximate 30% yield after a 10-hour batch procedure. The crude SXO product can be further purified using high-pressure liquid chromatography (HPLC), utilizing perchloric acid-acetone mixtures as the mobile phase and C(18)-bonded silica as the stationary phase .

Molecular Structure Analysis

The molecular structure of SXO is similar to that of Xylenol Orange (XO) but differs in the number of sulfonate groups present. The structure allows SXO to form complexes with metal ions, which can be analyzed spectrophotometrically. The absorption spectra of SXO and its complexes change with pH, which is useful for determining the formation constants of these complexes .

Chemical Reactions Analysis

SXO forms several complexes with metal ions, such as a 1:1 complex with Zn(II) and various complexes with zirconium(IV), including a 1:1 complex in 2M perchloric acid and a polymeric zirconium complex in 1M perchloric acid. The complexes exhibit different absorption maxima and molar absorptivities, which are essential for their spectrophotometric determination .

Physical and Chemical Properties Analysis

The physical and chemical properties of SXO are characterized by its basicity and the formation constants of its metal complexes. The acid formation constants and molar absorptivities of SXO can be determined by titration with sodium hydroxide and by measuring the absorption spectra over a wide pH range. The effect of ionic strength on the activity of SXO can also be studied. The purity of commercial SXO can be assessed by absorption spectroscopy, and the ionic structure of SXO can be compared with related compounds like Cresol Red and iminodiacetic acid .

SXO's ability to form complexes with metal ions is central to its use as a sensitive analytical reagent, particularly for the determination of zirconium. The average molar absorptivity of the SXO-zirconium complex is notably high, which contributes to the sensitivity of SXO as a reagent . The formation constants of zinc(II) complexes with SXO have been determined potentiometrically and spectrophotometrically, revealing the existence of multiple complex species in aqueous solution .

Scientific Research Applications

1. Analytical Reagent for Zirconium

Semixylenol orange has been identified as a sensitive analytical reagent for zirconium. A study by Olson and Margerum (1962) demonstrated that semixylenol orange forms several complexes with zirconium(IV), including a 1:1 complex in 2M perchloric acid, a polymeric zirconium complex in 1M perchloric acid, and another complex with a large excess of the indicator. This complex showed an extremely high molar absorptivity, highlighting its effectiveness as an analytical reagent for zirconium (Olson & Margerum, 1962).

2. Electrochemical Applications

Semixylenol orange has also been studied in the context of electrochemical applications. He et al. (2016) investigated the electrochemical degradation and decolorization of triphenylmethane dyexylenol orange on boron-doped diamond electrodes. Their research provides insights into the efficacy of semixylenol orange in electrochemical processes, particularly in the enhancement of COD and color removal in solutions (He et al., 2016).

3. Complexation Kinetics Studies

Further, the complexation kinetics of hydroxozirconium(IV) and hydroxohafnium(IV) with Semixylenol Orange were explored by Yamada, Yamauchi, and Murata (1995). Their research involved a stopped-flow technique to study the rate of formation of the complex, contributing to the understanding of the kinetic-catalytic method of analysis based on ligand-substitution reactions involving zirconium(IV) (Yamada, Yamauchi, & Murata, 1995).

4. Adsorptive Removal Studies

Mohammad et al. (2014) investigated the removal of xylenol orange from aqueous solutions using coal ash, highlighting the potential of semixylenol orange in adsorptive removal applications. Their findings suggest that coal ash can effectively remove significant amounts of xylenol orange from aqueous solutions (Mohammad et al., 2014).

Safety And Hazards

For safety and hazards information related to Semixylenol orange, it is recommended to refer to its Safety Data Sheet (SDS) .

Relevant Papers One of the relevant papers on Semixylenol orange is titled “Semixylenol Orange. A Sensitive Reagent for Zirconium” which discusses its use as a sensitive reagent for Zirconium .

properties

IUPAC Name

2-[carboxymethyl-[[2-hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenyl]methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO9S/c1-15-9-18(7-8-21(15)28)26(20-5-3-4-6-22(20)37(34,35)36-26)19-10-16(2)25(33)17(11-19)12-27(13-23(29)30)14-24(31)32/h3-11,28,33H,12-14H2,1-2H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGODTFKKGYRAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941002
Record name 2,2'-[({2-Hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]-3-methylphenyl}methyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Semixylenol orange

CAS RN

19329-67-0
Record name Semi-xylenol orange
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019329670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[({2-Hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]-3-methylphenyl}methyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
DC Olson, DW Margerum - Analytical Chemistry, 1962 - ACS Publications
… The monosubstituted product, which we have named semixylenol orange (abbreviated SXO) appears to offer some advantages in its Zr(IV) reactions over the properties reported for the …
Number of citations: 37 pubs.acs.org
FJ Langmyher, PE Paus - Acta Chem. Scand, 1966 - actachemscand.org
… appreciable amounts of semixylenol orange and also a third, … the third component from semixylenol orange by precipitation … , fraction 1 is semixylenol orange. After having removed the …
Number of citations: 4 actachemscand.org
Y Qi, L Zhu, X Shen, A Sotto, C Gao, J Shen - Separation and Purification …, 2019 - Elsevier
The performance of nanofiltraton (NF) membranes are characterized by a high selectivity for multivalent anions, whereas poor selective separation capacity for multivalent cations and …
Number of citations: 118 www.sciencedirect.com
H Sato, Y Yokoyama, K Momoki - Analytica Chimica Acta, 1977 - Elsevier
… , such as cresol red, iminodiacetic acid and semixylenol orange. Purifica#on by partition … With DEAE-cellulose, xylenol orange and semixylenol orange can easily be separated and …
Number of citations: 22 www.sciencedirect.com
AK Agrawal, VM Bhuchar - 1985 - nopr.niscpr.res.in
… Separation of xylenol orange analogue (XOA) from semixylenol orange analogue (SXOA) has been accomplished by partition extraction at <60. Lead forms a I : I complex with XOA at …
Number of citations: 0 nopr.niscpr.res.in
S Yamada, I Yamauchi, A Murata - Analytical sciences, 1995 - Springer
The kinetics of the complexation reaction of zirconium(IV) and hafnium(IV) with Semixylenol Orange (H 4 L) have been studied spectrophotometrically by means of a stopped-flow …
Number of citations: 2 link.springer.com
KS Sastry, N Raman, PS Sarma - Analytical chemistry, 1962 - ACS Publications
… A comparison with other zirconium complexes reported in a recent review (13) shows that semixylenol orange is one of the most sensitive known reagents for the determination of …
Number of citations: 12 pubs.acs.org
J Xiang, H Li, Y Hei, G Tian, L Zhang, P Cheng… - Journal of Water …, 2022 - Elsevier
… Among them, Leucocrystal violet and Rhodamine B are cationic dyes, and Semixylenol orange and Acid red 94 are anionic dyes. As shown in Fig. 10a, the order of dye rejection is as …
Number of citations: 19 www.sciencedirect.com
R Valach - Talanta, 1964 - Elsevier
… If fluoride is added to a solution of zirconium-Xylenol Orange (or better if Semixylenol Orange is used), a polarographic curve is obtained which is intermediate between the curve of the …
Number of citations: 6 www.sciencedirect.com
F Yuan
Number of citations: 0

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